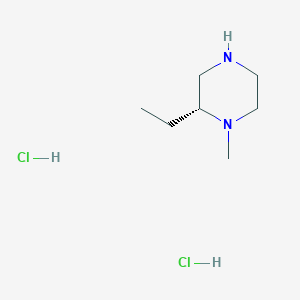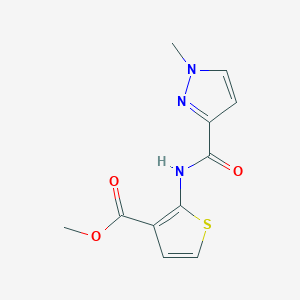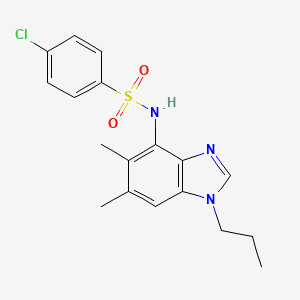
(R)-2-Ethyl-1-methylpiperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. Neuroprotective Effects
Research has shown that certain derivatives of 1-methylpiperazine, a compound structurally similar to (R)-2-Ethyl-1-methylpiperazine dihydrochloride, have potential neuroprotective effects. These compounds have been found to improve memory and learning dysfunction in mice, suggesting their application in neurological disorders related to cognitive impairment (Zhang Hong-ying, 2012).
2. Anticancer Activity
The compound TM208, which includes a 4-methylpiperazine moiety, has demonstrated notable in vivo and in vitro anticancer activity. Studies have focused on its bioavailability and metabolism, highlighting its potential as an effective cancer treatment with low toxicity (Jiao Wang et al., 2010).
3. Synthesis of Pharmaceutical Compounds
(R)-3-aminopiperidine dihydrochloride, closely related to this compound, is synthesized from Ethyl nipecotate. This process, involving chiral separation and several other steps, is significant in the production of various pharmaceutical compounds (Jiang Jie-yin, 2015).
4. Allergic and Asthmatic Conditions
N-p-chloro-benzhydryl-N'-methyl-homopiperazine dihydrochloride has been found useful in treating asthma, allergic cough, and other allergic conditions. Its efficacy goes beyond simple antagonism to histamine or serotonin, indicating a complex mechanism of action (E. W. Fisherman et al., 1960).
5. Antidepressant and Anxiolytic Effects
Certain phenylpiperazine derivatives, such as HBK-14 and HBK-15, which are structurally related to this compound, have shown potent antidepressant and anxiolytic properties in animal models. These compounds interact with various serotonin and dopamine receptors, offering potential therapeutic applications for mental health disorders (K. Pytka et al., 2015).
Properties
IUPAC Name |
(2R)-2-ethyl-1-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-3-7-6-8-4-5-9(7)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSYLRGPJQKESC-XCUBXKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CNCCN1C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2800201.png)

![(5Z)-5-[(furan-2-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2800204.png)



![2-[(4-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2800213.png)
![[2-Amino-1-(1-benzothiophen-3-yl)ethyl]dimethylamine](/img/structure/B2800214.png)

![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol](/img/structure/B2800217.png)
![2-{[2-(4-chlorobenzenesulfonyl)ethyl]sulfanyl}-6-methyl-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2800218.png)


